

An In-depth Technical Guide on Dichloromethanol: Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

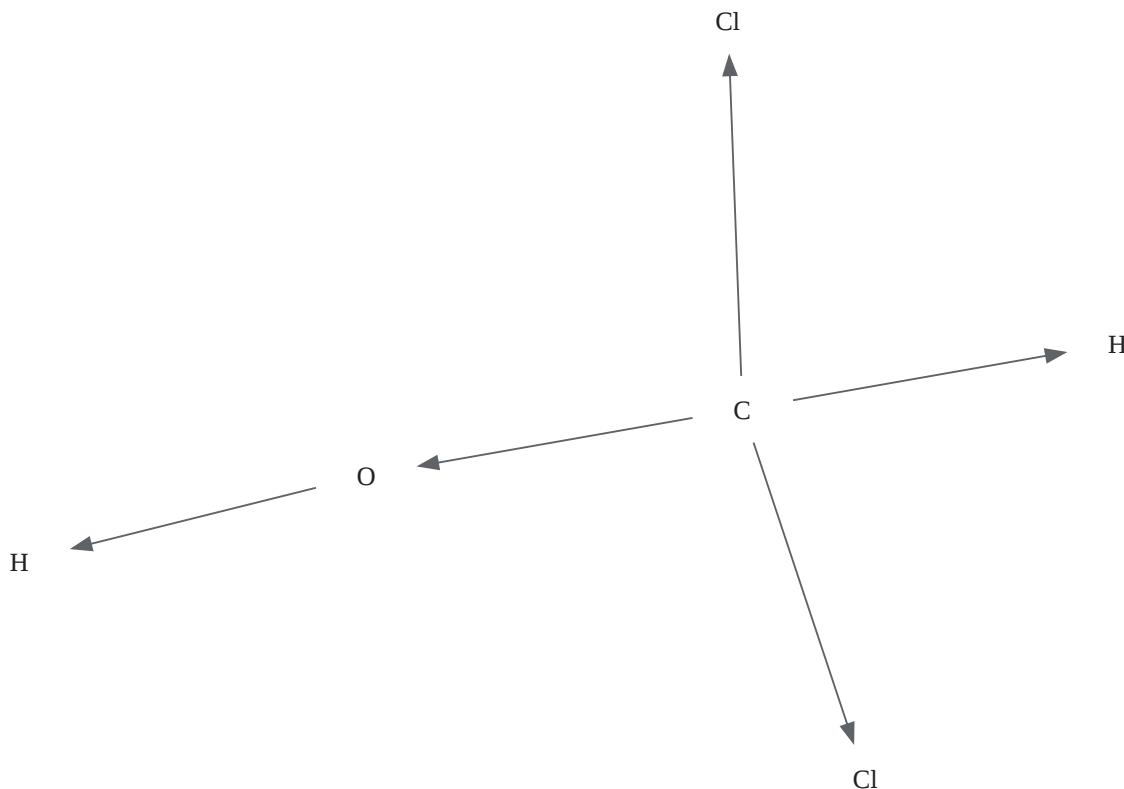
Compound of Interest

Compound Name: *Dichloromethanol*

Cat. No.: *B14675293*

[Get Quote](#)

A Note to the Reader: The scientific literature contains a significant scarcity of information regarding the chemical properties, stability, and experimental protocols for **dichloromethanol** (CHCl_2OH). This is likely attributable to the high instability of this compound. As a geminal halohydrin, **dichloromethanol** is presumed to readily decompose. In contrast, the closely related compound, dichloromethane (CH_2Cl_2), is a widely used and extensively documented solvent. Due to the limited availability of data on **dichloromethanol**, this guide will focus on the known properties of this compound where available and will address its probable instability. This guide will not be able to provide detailed experimental protocols or signaling pathways as requested, due to the lack of published research.


Chemical Properties of Dichloromethanol

Dichloromethanol is a chemical compound with the formula CHCl_2OH . It is a metabolite of dichloromethane.^[1] Due to its structure, it is classified as a geminal halohydrin. These types of compounds, with a halogen and a hydroxyl group attached to the same carbon atom, are often unstable.

Physical Properties

Quantitative physical properties for **dichloromethanol** are not readily available in the scientific literature. Based on its structure, it is expected to be a polar molecule.

Chemical Structure

[Click to download full resolution via product page](#)

Caption: Ball-and-stick model of **dichloromethanol**.

Stability and Decomposition of Dichloromethanol

The primary characteristic of **dichloromethanol** is its presumed instability. While specific experimental studies on its decomposition are not widely available, its instability can be inferred from the general chemical principles governing geminal halohydrins.

The electron-withdrawing effects of the two chlorine atoms on the same carbon that bears the hydroxyl group are expected to weaken the C-O bond and facilitate the elimination of HCl to form formyl chloride, which would then likely hydrolyze to formic acid and HCl or decompose to carbon monoxide and HCl.

Predicted Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Predicted decomposition of **dichloromethanol**.

Reactivity of Dichloromethanol

Detailed experimental data on the reactivity of **dichloromethanol** is not available. Based on its structure, it would be expected to undergo reactions typical of alcohols, but these would likely be dominated by its decomposition.

Experimental Protocols

Due to the apparent instability of **dichloromethanol** and the lack of published research on its isolation and handling, no established experimental protocols for its synthesis, purification, or use in experiments can be provided.

Conclusion

Dichloromethanol is a chemical compound of theoretical interest as a metabolite of dichloromethane. However, it is characterized by a significant lack of available data regarding its chemical and physical properties, stability, and reactivity. This is most likely due to its inherent instability, a common feature of geminal halo hydrins. The information presented in this guide is based on general chemical principles and the limited mentions in the scientific literature. For practical applications and research, attention is directed towards the stable and well-documented compound, dichloromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichloromethane | CH₂Cl₂ | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Dichloromethanol: Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14675293#chemical-properties-and-stability-of-dichloromethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com